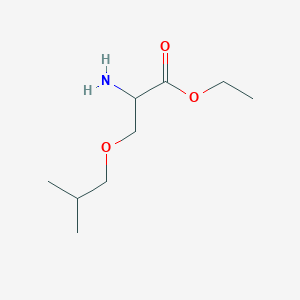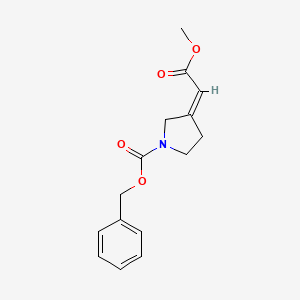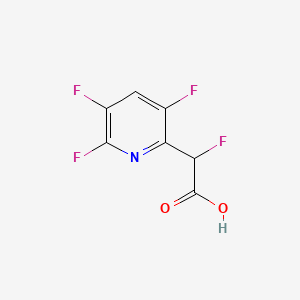![molecular formula C25H23NO5 B13628844 (R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid is an alanine derivative. It is commonly used in scientific research due to its unique chemical structure and properties. This compound is particularly significant in the field of amino acid derivatives and peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but it is generally synthesized in laboratories for research purposes. The compound is stored as a solid at -20°C for up to three years or at 4°C for up to two years. In solution, it can be stored at -80°C for six months or at -20°C for one month .
Análisis De Reacciones Químicas
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and acid chlorides. The reactions are typically carried out under controlled laboratory conditions to ensure the stability and purity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of sodium azide in the mixed anhydride method can lead to the formation of azides, which are useful intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid has several scientific research applications, including:
Chemistry: Used in the synthesis of peptides and amino acid derivatives.
Biology: Studied for its effects on the secretion of anabolic hormones and its role as an ergogenic supplement.
Medicine: Investigated for its potential therapeutic applications in preventing exercise-induced muscle damage.
Mecanismo De Acción
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones and provides fuel during exercise, enhancing mental performance during stress-related tasks. It also prevents exercise-induced muscle damage by acting as an ergogenic dietary substance .
Comparación Con Compuestos Similares
Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid: Another amino acid derivative with similar protective groups and applications.
({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl)boronic acid: Used in peptide synthesis and organic chemistry.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid is unique due to its specific structure, which includes both a fluorenylmethyloxycarbonyl (Fmoc) group and a hydroxyphenyl group. This combination of functional groups makes it particularly useful in peptide synthesis and as an ergogenic supplement .
Propiedades
Fórmula molecular |
C25H23NO5 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-18-11-9-16(10-12-18)13-17(24(28)29)14-26-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23,27H,13-15H2,(H,26,30)(H,28,29) |
Clave InChI |
INCZOUWTXMTVRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


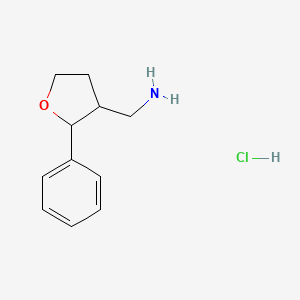
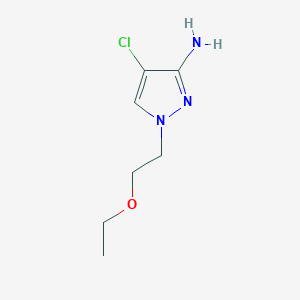

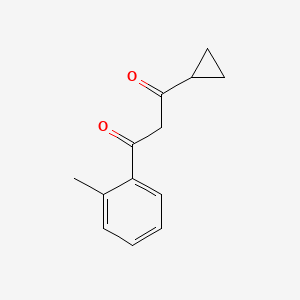
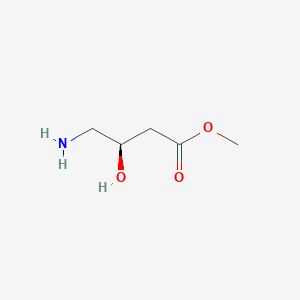
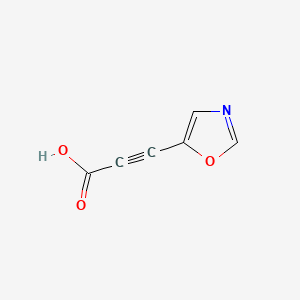
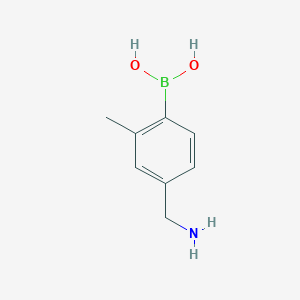
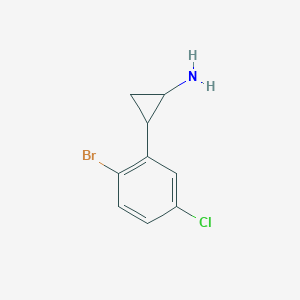
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)
